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Compound of Interest

Methyl 5-amino-1H-pyrrolof[2,3-
Compound Name:
Bjpyridine-3-carboxylate

Cat. No.: B1407253

An In-depth Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate:
Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key heterocyclic compound
belonging to the 7-azaindole family, serves as a cornerstone in modern medicinal chemistry. Its
structural framework is recognized as a privileged scaffold, primarily due to its ability to act as a
bioisostere of indole and mimic the hydrogen bonding pattern of adenine in ATP binding sites.
This technical guide provides a comprehensive overview of the fundamental properties of this
molecule, intended for researchers, chemists, and professionals in drug development. We will
delve into its core physicochemical characteristics, explore plausible synthetic routes with
detailed protocols, analyze its chemical reactivity for strategic derivatization, and highlight its
significant applications in the design of targeted therapeutics, particularly kinase inhibitors and
protein degraders.

Introduction: The Significance of the 7-Azaindole
Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that
has garnered immense interest in pharmaceutical research.[1][2] Its structure is bioisosteric to
indole, a core component of the essential amino acid tryptophan, allowing it to interact with a
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wide array of biological targets.[1] The strategic placement of a nitrogen atom at the 7-position
imparts unique electronic properties and creates a distinct hydrogen bonding vector compared
to its indole counterpart.

Perhaps the most critical feature of the 7-azaindole scaffold is its role as an ATP mimetic. The
pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen (N7) serves as a
hydrogen bond acceptor. This arrangement perfectly mimics the N1-H and N3 of the adenine
base in ATP, enabling derivatives to anchor effectively within the ATP-binding pocket of many
protein kinases.[2] This has led to the successful development of numerous kinase inhibitors
for oncology and inflammatory diseases.[2] Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-
carboxylate (CAS: 1234616-01-3) is a highly functionalized and versatile starting material
within this class, offering multiple points for chemical modification.[3][4][5]

Physicochemical and Basic Properties

The utility of a building block in drug discovery is fundamentally linked to its physicochemical
properties. These characteristics influence its reactivity, solubility, and ultimately, the ADME
(Absorption, Distribution, Metabolism, Excretion) properties of the final drug candidates.

Core Compound Characteristics

A summary of the primary physical and chemical identifiers for the title compound is presented
below.

Property Value Reference

Methyl 5-amino-1H-pyrrolo[2,3-
IUPAC Name o [3]
b]pyridine-3-carboxylate

5-Amino-7-azaindole-3-

Synonyms carboxylic acid methyl ester

CAS Number 1234616-01-3 [3]
Molecular Formula CoH9oN30:2 [3]
Molecular Weight 191.19 g/mol [3]
Appearance Typically a solid
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Basicity and Acidity (pKa)

The pKa values are critical for predicting the ionization state of the molecule under

physiological conditions, which affects solubility, cell permeability, and target binding.

Pyridine Nitrogen (N7 - Basic Center): The lone pair on the pyridine nitrogen makes it the
primary basic center. For the parent 7-azaindole, the pKa of the conjugate acid is
approximately 3.67.[6] However, the presence of the strongly electron-donating amino group
at the C5 position is expected to significantly increase the electron density in the pyridine
ring, thereby increasing the basicity of N7. Conversely, the electron-withdrawing methyl
carboxylate group at C3 will have a modest, opposing effect. Therefore, the pKa of the N7-
protonated species is predicted to be higher than that of the parent 7-azaindole.

Pyrrole Nitrogen (N1-H - Acidic Center): The N-H proton of the pyrrole ring is weakly acidic, a
characteristic feature of indoles and azaindoles. For parent indoles, this pKa is around 17.
The azaindole scaffold exhibits similar properties.[7]

Amino Group (C5 - Basic Center): The exocyclic amino group is also basic. Its pKa will be
similar to that of an aniline, but modulated by the electronic effects of the fused heterocyclic
system.

Solubility and Stability

Solubility: Based on its structure, the compound is expected to be sparingly soluble in water
and non-polar organic solvents. It should exhibit good solubility in polar aprotic solvents such
as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in
alcohols like methanol and ethanol.

Stability: The compound is generally stable under standard storage conditions (room
temperature, protected from light).[3] However, the ester functionality is susceptible to
hydrolysis under strongly acidic or basic conditions. The amino group may be sensitive to
oxidation over prolonged exposure to air.

Synthesis and Characterization

While numerous methods exist for constructing the 7-azaindole core, a plausible and efficient

strategy for assembling Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate often
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involves a convergent synthesis starting from a suitably substituted pyridine precursor.

Proposed Synthetic Workflow

A logical synthetic approach is the Bartoli indole synthesis, which is well-suited for creating 7-
substituted indoles (and azaindoles) from ortho-substituted nitroarenes and vinyl Grignard
reagents. This would be followed by functional group manipulations to install the required

substituents.
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Caption: Proposed synthetic workflow for the target compound.
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Experimental Protocol (lllustrative)

Disclaimer: This protocol is a representative, field-proven methodology for a similar class of

compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 5-Nitro-7-chloro-1H-pyrrolo[2,3-b]pyridine

Rationale: Introduce the nitro group which will later be reduced to the key amine.

Procedure: To a cooled (0 °C) solution of 7-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated
sulfuric acid, slowly add fuming nitric acid dropwise, maintaining the temperature below 5 °C.

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and
stir for an additional 4 hours.

Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by
filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum to
yield the 5-nitro derivative.

Step 2: Synthesis of 5-Amino-7-chloro-1H-pyrrolo[2,3-b]pyridine

Rationale: Reduction of the nitro group to the amine is a standard transformation, often
achieved with high yield using catalytic hydrogenation or metal-acid reduction.

Procedure: Dissolve the 5-nitro derivative in ethanol or ethyl acetate. Add a catalytic amount
of 10% Palladium on carbon (Pd/C).

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously
at room temperature until TLC or LC-MS analysis indicates complete consumption of the

starting material.

Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate
the filtrate under reduced pressure to obtain the 5-amino derivative.

Step 3: Synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

» Rationale: This multi-step sequence first introduces the carboxylate precursor at the C3

position and then removes the chloro- handle.
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e Procedure (Part A - C3 Functionalization): The 5-amino-7-chloro-azaindole can be
functionalized at the C3 position via electrophilic substitution (e.g., Vilsmeier-Haack
formylation), followed by oxidation to the carboxylic acid and subsequent esterification with
methanol under acidic conditions.

e Procedure (Part B - Dechlorination): Dissolve the resulting methyl 5-amino-7-chloro-1H-
pyrrolo[2,3-b]pyridine-3-carboxylate in methanol. Add a suitable base like triethylamine or
sodium acetate.

e Add a catalytic amount of 10% Pd/C and stir the mixture under a hydrogen atmosphere at
room temperature overnight.

» Monitor the reaction by LC-MS. Upon completion, filter through Celite and concentrate the
solvent to yield the crude product, which can be purified by column chromatography (silica
gel, eluting with a gradient of ethyl acetate in hexanes).

Characterization

The structure of the final compound and all intermediates would be confirmed using standard
analytical techniques:

e 1H and 3C NMR: To confirm the chemical structure, proton environment, and carbon
backbone.

o Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
« Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=0, C-N).

Chemical Reactivity and Derivatization

The molecule is endowed with multiple reactive sites, making it an exceptionally versatile
building block for constructing diverse chemical libraries.
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Caption: Key reactivity sites for chemical derivatization.

e C5-Amino Group: This is often the most versatile handle. It readily undergoes acylation to
form amides, sulfonamides, and ureas. It is also a prime site for palladium-catalyzed cross-
coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling after conversion to a
halide) to introduce aryl or heteroaryl substituents.

o C3-Ester Group: The methyl ester can be easily hydrolyzed to the corresponding carboxylic
acid, which serves as a crucial connection point for amide bond formation using standard
peptide coupling reagents (e.g., HATU, EDC). This is a common strategy for linking the
scaffold to other fragments in drug design. The ester can also be reduced to a primary
alcohol.

» N1-Pyrrole Nitrogen: The pyrrole N-H can be deprotonated with a suitable base (e.g., NaH)
and subsequently alkylated or acylated. This modification is frequently used to modulate
physicochemical properties like solubility and lipophilicity or to block a potential metabolic
site.

o Aromatic Core (C2, C4, C6): While less reactive than the primary functional groups, the
heterocyclic core can undergo electrophilic aromatic substitution, although the positions are
dictated by the directing effects of the existing substituents.

Applications in Drug Discovery

The title compound is a building block for a range of therapeutic agents, leveraging the
advantageous properties of the 7-azaindole core.[3][9]
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Kinase Inhibitors

As previously discussed, the 7-azaindole scaffold is a premier hinge-binding motif for kinase
inhibitors.[2] The 5-amino and 3-carboxylate groups on the title compound provide orthogonal
vectors for synthetic elaboration, allowing chemists to build out substituents that occupy other
regions of the ATP pocket (e.g., the solvent-exposed region or hydrophobic back-pockets) to
achieve both potency and selectivity. Derivatives of 7-azaindole have been developed as
inhibitors for numerous kinases, including ALK, Cdc7, and DYRK1A.[2]

ATP

Adenine _ Kinase Hinge Region

-~
-~
-~
-~
-~
-

| Backbone N-H ... O=C
7-Azaindole Mimic | H-Bond __,( )

-
-
-
-
-
-

—_

7-Azaindole Core

Click to download full resolution via product page

Caption: H-bond mimicry of ATP by the 7-azaindole scaffold.

Protein Degrader Building Blocks

The compound is explicitly marketed as a "Protein Degrader Building Block".[3] This points to
its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACS). In a PROTAC, a ligand
for a target protein is connected via a chemical linker to a ligand for an E3 ubiquitin ligase. This
ternary complex formation leads to the ubiquitination and subsequent degradation of the target
protein. The multiple functional handles on Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-
carboxylate make it an ideal starting point for synthesizing either the target-binding ligand or
for attaching the linker.

Other Therapeutic Areas
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The versatility of the scaffold extends beyond kinases. Pyrrolo[2,3-b]pyridine derivatives have
been investigated as inhibitors of phosphodiesterase 4B (PDE4B) for central nervous system
diseases and have shown potential antimicrobial and neuroprotective effects.[8][10]

Conclusion

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is more than a simple chemical; it
is a strategically designed building block that embodies key principles of modern medicinal
chemistry. Its 7-azaindole core provides a proven biological scaffold, particularly for kinase
inhibition, while its trifunctional nature (amine, ester, pyrrole N-H) offers unparalleled synthetic
flexibility. For researchers and drug development professionals, this compound represents a
valuable starting point for the rapid and efficient exploration of chemical space in the pursuit of
novel, targeted therapeutics. Its continued application in the synthesis of complex molecules,
from small molecule inhibitors to sophisticated protein degraders, underscores its enduring
importance in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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